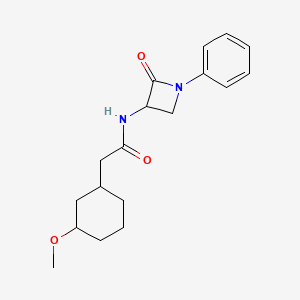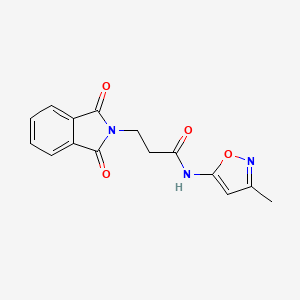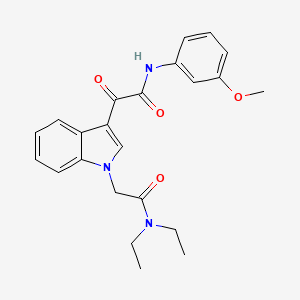![molecular formula C19H18N2 B2464401 (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole CAS No. 477543-66-1](/img/structure/B2464401.png)
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 . Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One method involves an electrochemical-oxidation-induced intramolecular annulation under undivided electrolytic conditions . In this process, amines, alkynes, and azides could participate in the transformation to furnish a variety of substituted imidazoles .
Molecular Structure Analysis
Imidazole-based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions . This property is analyzed using the scanning-tunneling microscope-break junction (STM-BJ) technique and density functional theory-based calculations .
Chemical Reactions Analysis
Imidazole derivatives are widely distributed in terrestrial and marine environments, and exhibit extensive pharmacological activities . They participate in a variety of chemical reactions, including electrochemical-oxidation-induced intramolecular annulation .
Physical And Chemical Properties Analysis
Imidazole compounds have unique physical and chemical properties due to their amphoteric nature . They can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .
Aplicaciones Científicas De Investigación
Fluorescent Materials
Imidazole-based molecular frameworks, such as the one , can successfully transform triplet excitons present in high triplet levels into singlet states . This property is particularly useful in the development of fluorescent materials, which have applications in various fields, including optoelectronics and bioimaging .
Organic Light-Emitting Diodes (OLED)
The same property that makes these compounds useful in fluorescent materials also makes them valuable in the development of OLED devices . The efficiency of these devices can be significantly improved by using imidazole-based luminogens .
Biological Applications
Imidazolium salts, which are related to imidazoles, have found widespread utility in biological systems . They have been used in several areas of bio-applications, including antitumor, antimicrobial, antioxidant, and bioengineering applications .
Ionic Liquids
Imidazolium salts are also known for their utility as ionic liquids . These are salts in which the ions are poorly coordinated, resulting in these solvents being liquid below 100°C, or even at room temperature .
Extraction of Metal Ions
Imidazolium salts are used to extract metal ions from aqueous solutions . This property is particularly useful in the field of hydrometallurgy .
Coating of Metal Nanoparticles
Imidazolium salts can be used to coat metal nanoparticles . This can enhance the stability of the nanoparticles and provide them with new properties .
Antimicrobial Action
Imidazolium salts have been found to provide antimicrobial action . This makes them useful in the development of new antimicrobial agents .
Creation of Oriented Liquid Crystals
Imidazolium salts can be used to create oriented liquid crystals . This has potential applications in the field of display technology .
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound could interact with a variety of targets, depending on the specific context.
Mode of Action
Imidazole derivatives are known to form charge transfer complexes (ctcs) with various molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound could potentially affect pathways involving exciton transformations.
Pharmacokinetics
The stability of imidazole derivatives has been shown to be affected by ph, with these compounds destabilizing at ph values of 4 and 3 . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Imidazole derivatives have been shown to have anticancer properties , suggesting that the compound could potentially have similar effects.
Action Environment
The action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the stability of imidazole derivatives has been shown to be affected by pH . Additionally, the presence of other compounds, such as isoprene, can catalyze reactions involving imidazole derivatives . These factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The future directions of research into imidazole compounds are vast and varied. For instance, there is considerable interest in developing imidazole derivatives as safe alternatives to anticancer chemotherapy . Additionally, the field of directed evolution, which enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, is a promising area of future research .
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJUCFPTZUAWIC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)





![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)

